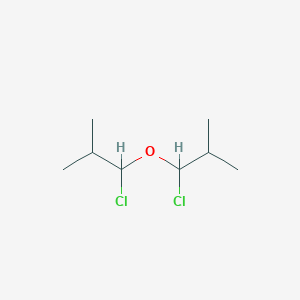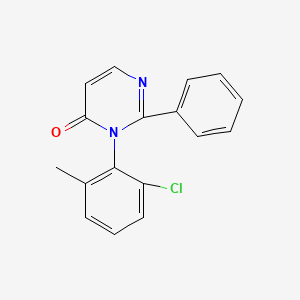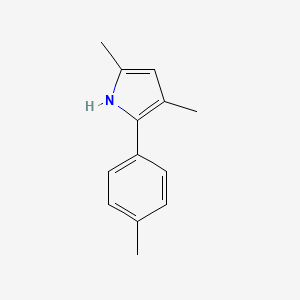
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second position of the pyrrole ring, along with two additional methyl groups at the third and fifth positions. Pyrroles are known for their significance in various biological and chemical processes, making them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of p-tolualdehyde with 2,4-pentanedione in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate undergoes cyclization to form the desired pyrrole compound.
Another approach involves the reaction of p-tolylmagnesium bromide with 3,5-dimethylpyrrole-2-carboxaldehyde. This Grignard reaction is performed in anhydrous ether or tetrahydrofuran, followed by acidic workup to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
化学反应分析
Types of Reactions
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the aromatic ring of the p-tolyl group. Common reagents include bromine or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of pyrrole derivatives with oxidized functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced pyrrole derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
科学研究应用
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(p-Tolyl)-1H-pyrrole: Lacks the additional methyl groups at the third and fifth positions.
3,5-Dimethyl-1H-pyrrole: Lacks the p-tolyl group at the second position.
2-Phenyl-3,5-dimethyl-1H-pyrrole: Contains a phenyl group instead of a p-tolyl group at the second position.
Uniqueness
2-(p-Tolyl)-3,5-dimethyl-1H-pyrrole is unique due to the presence of both the p-tolyl group and the two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties
属性
分子式 |
C13H15N |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15N/c1-9-4-6-12(7-5-9)13-10(2)8-11(3)14-13/h4-8,14H,1-3H3 |
InChI 键 |
MWIXABQMIAPWFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=C(N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


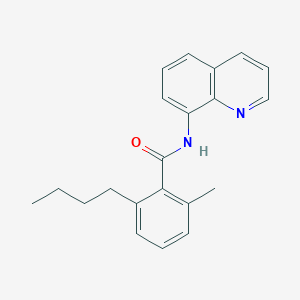
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)
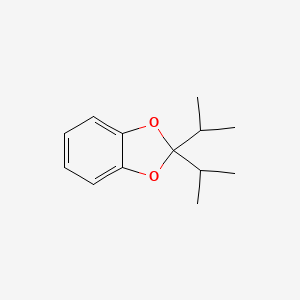
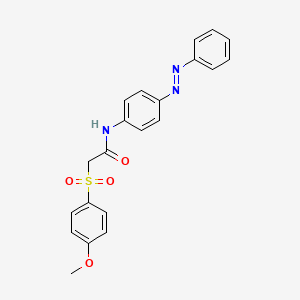
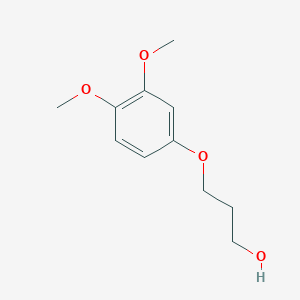

![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)

